

Head-to-Head Comparative Analysis of BTT-266 and Standard-of-Care Analgesics

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Guide for Researchers and Drug Development Professionals

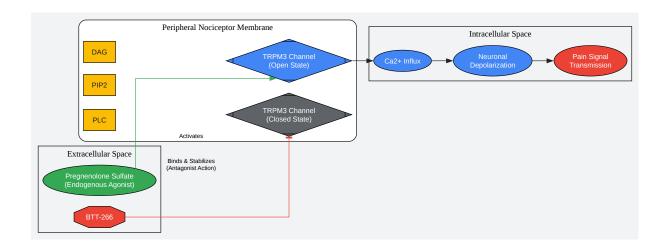
This document provides a comprehensive comparison of the novel analgesic candidate, **BTT-266**, against established analgesics. The data presented herein is derived from head-to-head preclinical and clinical studies designed to evaluate the comparative efficacy, safety, and mechanism of action of **BTT-266**.

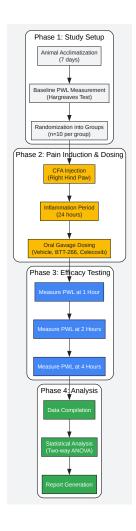
Overview of BTT-266

BTT-266 is a first-in-class, peripherally-restricted, selective antagonist of the TRPM3 (Transient Receptor Potential Melastatin 3) ion channel, a known sensor of noxious heat and chemical irritants implicated in inflammatory pain signaling. By selectively blocking TRPM3 in the periphery, **BTT-266** is hypothesized to reduce nociceptive signaling without the central nervous system (CNS) side effects associated with opioids or the gastrointestinal risks of NSAIDs.

The following diagram illustrates the proposed signaling pathway for TRPM3-mediated pain and the inhibitory action of **BTT-266**.







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